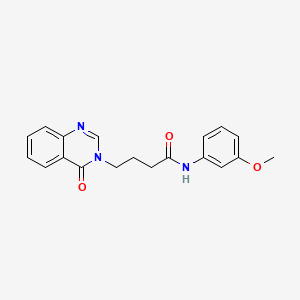
N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a quinazolinone core with a 3-methoxyphenyl group attached to the nitrogen atom and a butanamide side chain.
- The compound’s molecular formula is C₁₈H₁₈N₂O₃.
- It may have potential applications in various fields due to its unique structure.
N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. While specific methods may vary, a common approach includes the following
Industrial Production: Information on large-scale industrial production methods is limited. research laboratories can synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: These reactions can yield derivatives with altered properties, such as improved solubility or bioactivity.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. It may exhibit biological activity (e.g., as an enzyme inhibitor or receptor modulator).
Biological Studies: Investigate its effects on cellular processes, signaling pathways, and gene expression.
Chemical Biology: Assess its interactions with biomolecules (proteins, nucleic acids) and its impact on cellular function.
Industry: It could serve as a starting material for the synthesis of other compounds.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) that interact with this compound.
Pathways: Explore the signaling pathways affected by its binding or modulation.
Specific Mechanisms: Unfortunately, detailed information on its mechanism of action is scarce.
Comparison with Similar Compounds
Uniqueness: Compare it to related quinazolinone derivatives. Highlight any distinctive features.
Similar Compounds: Other quinazolinones, such as , , and , share structural similarities.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-15-7-4-6-14(12-15)21-18(23)10-5-11-22-13-20-17-9-3-2-8-16(17)19(22)24/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,21,23) |
InChI Key |
GWNXUAZRGYLYAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















